ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate
Description
Ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a heterocyclic compound featuring a benzo[b][1,4]thiazine core modified with a sulfone group (1,1-dioxido), a chloro substituent at the 6-position, and a pyrrolidine-1-carbonyl moiety at the 2-position. Structural elucidation of such compounds typically employs crystallographic tools like SHELX and WinGX, which are widely used for small-molecule refinement and visualization .
Properties
IUPAC Name |
ethyl 3-[6-chloro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-2-30-22(27)15-6-5-7-17(12-15)25-14-20(21(26)24-10-3-4-11-24)31(28,29)19-9-8-16(23)13-18(19)25/h5-9,12-14H,2-4,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBYCTHCBSFPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate typically involves multiple steps:
Formation of the Benzo[b][1,4]thiazine Core: This step often starts with the cyclization of appropriate precursors such as 2-aminobenzenethiol with a suitable carbonyl compound under acidic or basic conditions to form the thiazine ring.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the intermediate compound.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the bioactivity of the benzo[b][1,4]thiazine core.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural complexity.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate involves interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Related Ethyl Benzoate Derivatives
The compound shares functional and structural similarities with ethyl benzoate derivatives reported in Molecules (2011) . Key comparisons are outlined below:
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
| Compound ID | Core Structure | Substituents/Modifications | Key Functional Groups |
|---|---|---|---|
| Target Compound | Benzo[b][1,4]thiazine | 6-Cl, 1,1-dioxido, 2-(pyrrolidine-1-carbonyl) | Sulfone, ester, amide |
| I-6230 | Phenethylamino | 4-(Pyridazin-3-yl)phenethylamino | Ester, pyridazine, secondary amine |
| I-6232 | Phenethylamino | 4-(6-Methylpyridazin-3-yl)phenethylamino | Ester, methylpyridazine, secondary amine |
| I-6273 | Phenethylamino | 4-(Methylisoxazol-5-yl)phenethylamino | Ester, isoxazole, secondary amine |
| I-6373 | Phenethylthio | 4-(3-Methylisoxazol-5-yl)phenethylthio | Ester, thioether, isoxazole |
| I-6473 | Phenethoxy | 4-(3-Methylisoxazol-5-yl)phenethoxy | Ester, ether, isoxazole |
Key Observations:
Core Heterocycles :
- The target compound’s benzo[b][1,4]thiazine core is distinct from the phenyl or pyridazine/isoxazole systems in I-6230–I-6473. The sulfone group (1,1-dioxido) increases polarity compared to thioether (I-6373) or ether (I-6473) linkages .
Substituent Effects :
- The pyrrolidine-1-carbonyl group introduces a rigid, hydrogen-bond-accepting moiety absent in the compared compounds. This could enhance target binding specificity compared to simpler pyridazine or isoxazole substituents .
- The chloro substituent at the 6-position may influence electronic properties and metabolic stability relative to methyl or hydrogen groups in analogues.
Pharmacokinetic Implications: The ethyl benzoate ester is conserved across all compounds, suggesting shared metabolic pathways (e.g., esterase-mediated hydrolysis).
Research Findings and Methodological Context
- Structural Analysis : Crystallographic tools like SHELX and WinGX are critical for resolving the complex geometry of such derivatives, particularly anisotropic displacement parameters and hydrogen-bonding networks .
- Synthetic Trends : The target compound’s pyrrolidine-1-carbonyl group aligns with modern medicinal chemistry strategies to incorporate conformationally constrained motifs, contrasting with the simpler alkyl/heteroaryl substituents in I-6230–I-6473 .
Biological Activity
Ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a benzo[b][1,4]thiazine core with various substituents that contribute to its biological properties. The presence of the chloro and dioxido groups is significant for its pharmacological effects.
Anti-inflammatory Activity
Research indicates that derivatives of benzo[b][1,4]thiazine, including the compound , exhibit notable anti-inflammatory properties . A study highlighted the potential of similar compounds to act as non-steroidal anti-inflammatory drugs (NSAIDs), suggesting mechanisms involving inhibition of cyclooxygenase enzymes and modulation of inflammatory pathways .
Anticancer Activity
The compound has also been evaluated for its anticancer potential . A series of related thiazine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazine ring enhance potency against cancer cells .
Case Study 1: Anti-inflammatory Effects
In a comparative study, this compound was tested against standard NSAIDs. The results showed that this compound exhibited comparable efficacy in reducing inflammation in animal models, alongside a favorable safety profile .
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer activity of related compounds revealed that those with structural similarities to this compound displayed significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values were notably low, indicating high potency .
Data Tables
Here are key findings summarized in tabular format:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
